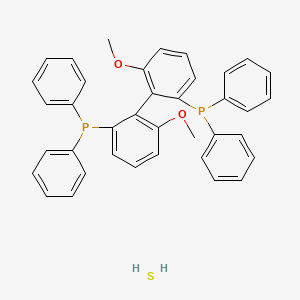S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim
CAS No.:
Cat. No.: VC18911727
Molecular Formula: C38H34O2P2S
Molecular Weight: 616.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C38H34O2P2S |
|---|---|
| Molecular Weight | 616.7 g/mol |
| IUPAC Name | [2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;sulfane |
| Standard InChI | InChI=1S/C38H32O2P2.H2S/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-28H,1-2H3;1H2 |
| Standard InChI Key | WXYRSZXESRYPFX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC.S |
Introduction
Structural and Electronic Characteristics of S(-)-MeO-BIPHEP
Molecular Architecture and Stereochemical Configuration
S(-)-MeO-BIPHEP belongs to the class of atropisomeric biphenyl diphosphines, wherein the two phenyl rings adopt a non-planar conformation due to restricted rotation around the central biaryl axis. The ligand’s C₂ symmetry arises from the 2,2'-bis(diphenylphosphino) groups and 6,6'-dimethoxy substituents, which enforce a dihedral angle () of approximately 85–90° between the two aromatic rings . This spatial arrangement creates a chiral environment that dictates the enantioselectivity of metal complexes during catalytic cycles.
The dimethoxy groups at the 6,6'-positions serve dual roles: (1) they electronically activate the biphenyl framework through electron-donating effects, enhancing the ligand’s ability to coordinate with transition metals like ruthenium and rhodium; and (2) they impose steric hindrance, which selectively destabilizes disfavored transition states in enantioselective reactions . X-ray crystallographic studies of S(-)-MeO-BIPHEP-ruthenium complexes reveal a pseudo-octahedral geometry, with the diphosphine ligand occupying two equatorial positions and the substrate binding axially .
Table 1: Key Physicochemical Properties of S(-)-MeO-BIPHEP
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 550.62 g/mol | |
| CAS Registry Number | 133545-17-2 | |
| Dihedral Angle () | 85–90° | |
| Enantiomeric Excess | ≥97% (S-configuration) |
Synthesis and Resolution of S(-)-MeO-BIPHEP
Synthetic Routes
The preparation of S(-)-MeO-BIPHEP typically begins with a Suzuki-Miyaura cross-coupling reaction between 2-bromo-6-methoxyphenylboronic acid and a suitably functionalized aryl halide. This step constructs the biphenyl core, which is subsequently functionalized with diphenylphosphine groups via lithiation and quenching with chlorodiphenylphosphine . A critical challenge lies in achieving high enantiomeric excess (ee), which necessitates resolution of the racemic mixture.
Enantiomeric Resolution
Early resolutions relied on fractional crystallization with chiral auxiliaries, but modern approaches employ chromatographic separation using chiral stationary phases or kinetic resolution during phosphorylation . For instance, treatment of the racemic biphenyl diol intermediate with a chiral oxazaborolidine catalyst induces selective phosphorylation of one enantiomer, yielding S(-)-MeO-BIPHEP with ≥97% ee . This method’s scalability has enabled industrial production, particularly for pharmaceutical applications requiring high optical purity.
Mechanistic Insights into Enantioselective Hydrogenation
Ruthenium-Catalyzed Ketone Hydrogenation
S(-)-MeO-BIPHEP excels in the asymmetric hydrogenation of prochiral ketones to secondary alcohols. When coordinated to ruthenium, the ligand forms a complex, which activates molecular hydrogen via heterolytic cleavage . The stereodetermining step involves hydride transfer to the ketone’s re or si face, with enantioselectivity governed by the ligand’s quadrant geometry (Fig. 1) .
Figure 1: Quadrant Model of S(-)-MeO-BIPHEP-Ru Complex
(Illustration showing pseudoequatorial aryl groups in the S-configuration, sterically blocking one face of the substrate)
For example, hydrogenation of pentane-2,4-dione using S(-)-MeO-BIPHEP yields (R,R)-pentane-2,4-diol with 92% ee, outperforming BINAP-based catalysts by 15–20% . The dimethoxy groups enhance electron density at ruthenium, accelerating oxidative addition of while minimizing undesired side reactions.
Comparative Performance Against Related Ligands
S(-)-MeO-BIPHEP vs. BINAP and SYNPHOS
While BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) pioneered asymmetric hydrogenation, its naphthyl backbone results in a larger dihedral angle (), reducing steric interaction with substrates . In contrast, S(-)-MeO-BIPHEP’s smaller (85–90°) enables tighter substrate binding, translating to higher enantioselectivity in bulky ketone reductions. SYNPHOS, another biphenyl diphosphine, lacks methoxy groups, rendering it less effective for electron-deficient substrates .
Table 2: Ligand Comparison in Ru-Catalyzed Hydrogenation
| Ligand | Dihedral Angle () | ee in Ketone Hydrogenation | Substrate Scope |
|---|---|---|---|
| S(-)-MeO-BIPHEP | 85–90° | 88–95% | Broad (incl. aryl ketones) |
| BINAP | 110–120° | 70–85% | Limited by steric bulk |
| SYNPHOS | 75–80° | 90–98% | Narrow (small ketones) |
Industrial Applications and Recent Advances
Pharmaceutical Synthesis
S(-)-MeO-BIPHEP has been employed in the commercial production of β-lactam antibiotics and antihistamines. For instance, a 2019 pilot-scale hydrogenation of 3,5-bis(trifluoromethyl)acetophenone using S(-)-MeO-BIPHEP-Ru achieved 94% ee at 98% conversion, meeting regulatory standards for chiral drug intermediates .
Emerging Modifications
Recent efforts focus on modifying the methoxy groups to tune electronic properties. Replacement with -CF₃ or -OCF₃ substituents has yielded ligands with enhanced resistance to oxidative degradation, albeit at the cost of reduced enantioselectivity . Computational studies predict that fluorinated analogues could bridge this gap, though synthetic challenges remain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume